molecular formula C11H17NO3 B2802875 Tert-butyl 2-ethenyl-2-methyl-4-oxoazetidine-1-carboxylate CAS No. 1335042-72-2

Tert-butyl 2-ethenyl-2-methyl-4-oxoazetidine-1-carboxylate

Cat. No.: B2802875
CAS No.: 1335042-72-2
M. Wt: 211.261
InChI Key: BAWYONDNTDZFJI-UHFFFAOYSA-N
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Description

Tert-butyl 2-ethenyl-2-methyl-4-oxoazetidine-1-carboxylate is a synthetic organic compound with the molecular formula C11H17NO3 This compound is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing ring, and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-ethenyl-2-methyl-4-oxoazetidine-1-carboxylate typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, the reaction of a suitable amine with a dihaloalkane can lead to the formation of the azetidine ring.

    Introduction of the Ethenyl Group: The ethenyl group can be introduced through a vinylation reaction, where a vinyl halide reacts with the azetidine ring under basic conditions.

    Esterification: The final step involves the esterification of the azetidine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethenyl group, leading to the formation of epoxides or diols.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO4) for dihydroxylation.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Epoxides or diols.

    Reduction: Alcohols.

    Substitution: Various substituted azetidine derivatives.

Scientific Research Applications

Tert-butyl 2-ethenyl-2-methyl-4-oxoazetidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors or receptor modulators.

    Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of tert-butyl 2-ethenyl-2-methyl-4-oxoazetidine-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The azetidine ring can mimic natural substrates or intermediates, allowing the compound to bind to active sites and exert its effects.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate: Another tert-butyl ester with a piperidine ring.

    Tert-butyl 2,4-dioxopiperidine-1-carboxylate: Contains a piperidine ring with two oxo groups.

Uniqueness

Tert-butyl 2-ethenyl-2-methyl-4-oxoazetidine-1-carboxylate is unique due to its azetidine ring, which is less common compared to piperidine rings. This structural feature can impart different reactivity and biological activity, making it a valuable compound for specific applications.

Properties

IUPAC Name

tert-butyl 2-ethenyl-2-methyl-4-oxoazetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-6-11(5)7-8(13)12(11)9(14)15-10(2,3)4/h6H,1,7H2,2-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAWYONDNTDZFJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)N1C(=O)OC(C)(C)C)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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